molecular formula C16H17N5O2 B2968007 (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone CAS No. 2034252-60-1

(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone

Cat. No. B2968007
CAS RN: 2034252-60-1
M. Wt: 311.345
InChI Key: FXLJKAGDBYSDSI-UHFFFAOYSA-N
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Description

(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone, also known as MPPM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of pyrrolopyrimidine derivatives and has shown promising results in various preclinical studies.

Scientific Research Applications

Chemical and Pharmacological Interest of Morpholine and Pyrans Derivatives

Morpholine derivatives possess a broad spectrum of pharmacological activities due to their structural diversity and chemical properties. A study highlights the significant interest in morpholine and pyran analogues, emphasizing their versatile applications in medicinal chemistry and pharmacology. The chemical designing of morpholine derivatives has led to the development of compounds with diverse pharmacological profiles, making them candidates for novel therapeutic agents. This review summarizes the developments in the methodologies of morpholine and pyran analogues and their potent pharmacophoric activities, providing insights for future research in designing and synthesizing novel derivatives (Asif & Imran, 2019).

Functional Chemical Groups in Novel CNS Acting Drugs

Another research area explores functional chemical groups that may serve as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity. Heterocycles with heteroatoms like nitrogen, sulfur, and oxygen form a significant class of organic compounds that have been identified to potentially exhibit CNS effects. This includes compounds with structural elements such as pyridine, pyrimidine, and others, suggesting a pathway for the development of novel CNS acting drugs (Saganuwan, 2017).

Photocatalytic Degradation of Pollutants

The application of morpholine derivatives extends into environmental science, particularly in the photocatalytic degradation of pollutants. A study reviews the intermediate products of pollutants like pyridine and morpholine during the TiO2-UV process, illustrating the complexity of photocatalytic degradations. This research provides insights into the mechanisms and pathways involved in the degradation process, highlighting the importance of understanding these reactions for improving water treatment technologies (Pichat, 1997).

Synthesis of Pyrimidoquinolines

On the synthetic chemistry front, research on the synthesis of pyrimido[4,5-b]quinolines from barbituric acid derivatives sheds light on the versatility of morpholine and pyrrolopyrimidine compounds. These studies demonstrate the potential for creating biologically active compounds with significant therapeutic importance, offering a foundation for future drug development (Nandha kumar, Suresh, Mythili, & Mohan, 2001).

Hybrid Catalysts in Medicinal Chemistry

Furthermore, the use of hybrid catalysts in the synthesis of pyrano[2,3-d]pyrimidine scaffolds represents a cutting-edge approach in medicinal chemistry. This review highlights the application of diverse catalysts for developing lead molecules, emphasizing the critical role of catalytic processes in advancing pharmaceutical research (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c22-15(12-2-1-3-17-8-12)21-10-13-9-18-16(19-14(13)11-21)20-4-6-23-7-5-20/h1-3,8-9H,4-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLJKAGDBYSDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone

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